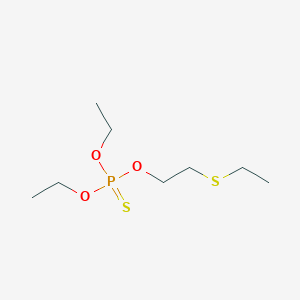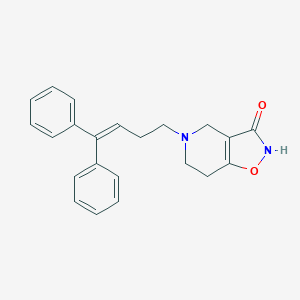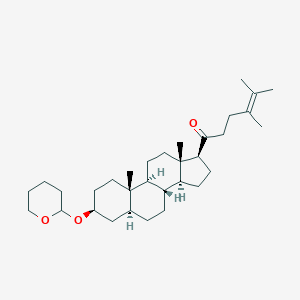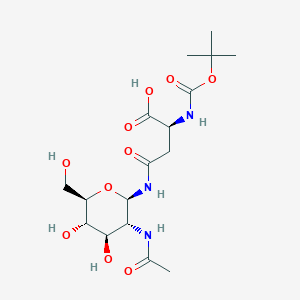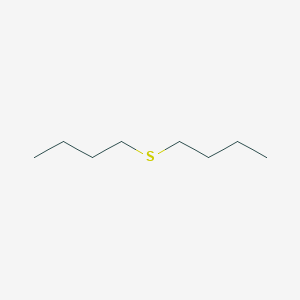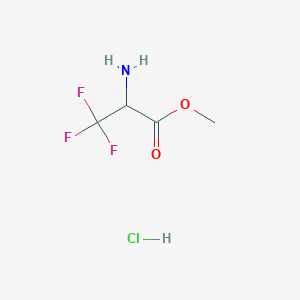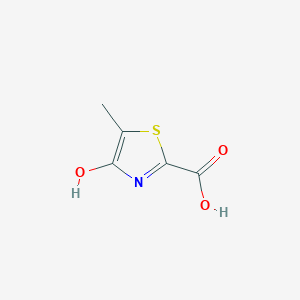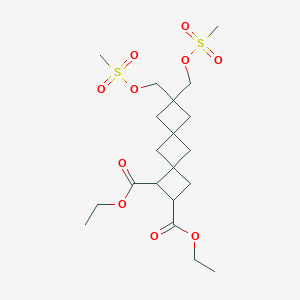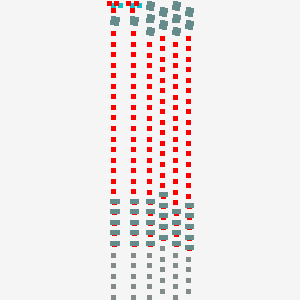
Europium(3+); molybdenum(6+); hectahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium(III); molybdenum(VI); heptahydrate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of europium, molybdenum, and water molecules, which form a complex structure with distinct chemical and physical characteristics.
Wirkmechanismus
The mechanism of action of europium(III); molybdenum(VI); heptahydrate is not fully understood, but it is believed to involve the interaction of europium ions with molybdenum(VI) ions and water molecules. This interaction results in the formation of a complex structure that exhibits unique properties, including luminescence and magnetic properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of europium(III); molybdenum(VI); heptahydrate are not well-studied, but it is believed that this compound may have potential applications in the field of medicine. For example, europium ions have been shown to exhibit anti-tumor properties, and molybdenum(VI) ions have been used in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of europium(III); molybdenum(VI); heptahydrate is its unique properties, which make it a promising material for various scientific applications. However, this compound is also highly reactive and can be difficult to handle in the laboratory. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of europium(III); molybdenum(VI); heptahydrate. One potential direction is the development of new luminescent materials based on this compound, which could have applications in lighting, displays, and sensors. Another potential direction is the study of the anti-tumor properties of europium ions and the development of new anticancer drugs based on molybdenum(VI) ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of europium(III); molybdenum(VI); heptahydrate is a complex process that involves the reaction of europium nitrate and ammonium molybdate in the presence of water molecules. The resulting compound is a crystalline structure that is highly soluble in water and has a pale yellow color.
Wissenschaftliche Forschungsanwendungen
Europium(III); molybdenum(VI); heptahydrate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of luminescence, where europium ions are known to exhibit strong luminescence properties in the presence of molybdenum(VI) ions. This property has been utilized in the development of luminescent materials for various applications, including lighting, displays, and sensors.
Eigenschaften
CAS-Nummer |
130729-68-9 |
|---|---|
Produktname |
Europium(3+); molybdenum(6+); hectahydrate |
Molekularformel |
Eu4H106Mo29N12O129-176 |
Molekulargewicht |
5729 g/mol |
IUPAC-Name |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
InChI-Schlüssel |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonyme |
PM 104 PM-104 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



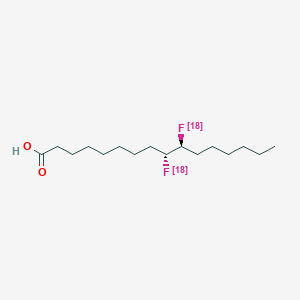
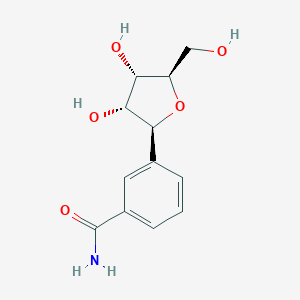
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
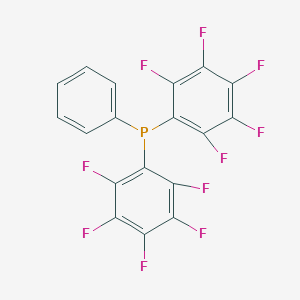
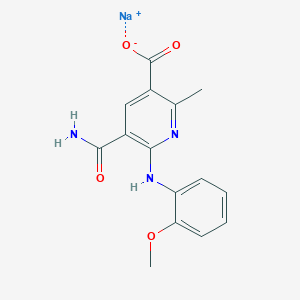
![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
